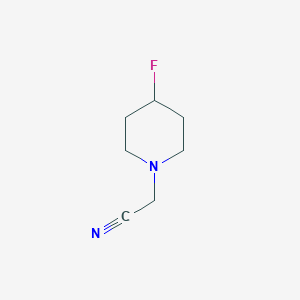

1-Piperidineacetonitrile, 4-fluoro-

Description

Contextual Significance of Organofluorine Compounds in Advanced Chemistry

Organofluorine compounds, organic molecules containing at least one carbon-fluorine bond, have garnered immense interest due to the profound influence of fluorine on molecular properties. Fluorine is the most electronegative element, and its introduction into a molecule can significantly alter its electronic nature, lipophilicity, metabolic stability, and binding affinity to biological targets. chemicalbook.comnih.gov This has made fluorinated compounds indispensable in medicinal chemistry, with approximately 20% of all pharmaceuticals containing fluorine. nih.gov Notable examples include the antidepressant fluoxetine (B1211875) and the anti-inflammatory drug celecoxib. researchgate.net

In the realm of agrochemicals, fluorine substitution has led to the development of more potent and selective herbicides, insecticides, and fungicides. scientificupdate.com The enhanced stability of the C-F bond often translates to increased metabolic resistance, prolonging the active life of the agrochemical. scientificupdate.com Furthermore, the materials science sector has capitalized on the unique properties of fluorinated compounds to create advanced polymers, liquid crystals, and other materials with desirable characteristics such as high thermal stability and chemical resistance. nih.gov

Structural and Conformational Aspects of Piperidine (B6355638) Derivatives in Organic Synthesis

The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is a prevalent structural motif in a vast number of alkaloids and pharmaceuticals. scientificupdate.com Much like cyclohexane, piperidine predominantly adopts a chair conformation to minimize steric strain. This conformation features two distinct substituent positions: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring).

The introduction of substituents onto the piperidine ring, particularly fluorine, can have a significant impact on its conformational preferences. The orientation of the fluorine atom (axial vs. equatorial) can be influenced by a complex interplay of steric and electronic effects, including electrostatic interactions and hyperconjugation. scientificupdate.comd-nb.info For instance, in protonated 3-fluoropiperidinium cations, a favorable charge-dipole interaction between the C-F bond and the positively charged nitrogen (C-F···H-N+) can lead to a preference for the axial conformation of the fluorine atom. scientificupdate.com Understanding and controlling these conformational biases are crucial in the design of molecules with specific three-dimensional shapes for optimal interaction with biological targets.

Research Rationale for Investigating 1-Piperidineacetonitrile, 4-fluoro- (B1141089)

The compound 1-Piperidineacetonitrile, 4-fluoro- emerges as a molecule of significant interest at the intersection of organofluorine chemistry and piperidine synthesis. Its structure combines the conformationally influential 4-fluoropiperidine (B2509456) core with a synthetically versatile acetonitrile (B52724) functional group.

Synthesis and Properties: While specific research literature detailing the synthesis of 1-Piperidineacetonitrile, 4-fluoro- is not abundant, its preparation can be reasonably inferred through standard synthetic methodologies. A common and effective route would be the N-alkylation of 4-fluoropiperidine with a haloacetonitrile, such as chloroacetonitrile (B46850) or bromoacetonitrile. This nucleophilic substitution reaction, typically carried out in the presence of a base to neutralize the resulting hydrohalic acid, would furnish the desired product.

Table 1: Physicochemical Properties of 1-Piperidineacetonitrile, 4-fluoro-

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₁FN₂ |

| Molecular Weight | 142.18 g/mol |

| CAS Number | 477576-96-8 |

| Parent Compound (1) | 4-Fluoropiperidine |

| Parent Compound (2) | Acetonitrile |

Data inferred from chemical structure and publicly available databases.

Research Significance: The research rationale for investigating 1-Piperidineacetonitrile, 4-fluoro- is rooted in its potential as a versatile building block for the synthesis of more complex molecules, particularly for pharmaceutical applications. The 4-fluoropiperidine moiety provides a conformationally constrained scaffold with modulated basicity and lipophilicity due to the fluorine atom. The nitrile group is a valuable synthetic handle that can be readily transformed into other functional groups such as amines, carboxylic acids, or tetrazoles, which are all important pharmacophores.

The strategic placement of the fluorine atom at the 4-position influences the electronic environment of the piperidine nitrogen, which can in turn affect its binding properties to biological targets. The exploration of compounds like 1-Piperidineacetonitrile, 4-fluoro- allows researchers to systematically study the impact of fluorination on the pharmacological profile of piperidine-containing molecules. Its use in the synthesis of novel chemical libraries could lead to the discovery of new therapeutic agents with improved efficacy, selectivity, and pharmacokinetic properties.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H11FN2 |

|---|---|

Molecular Weight |

142.17 g/mol |

IUPAC Name |

2-(4-fluoropiperidin-1-yl)acetonitrile |

InChI |

InChI=1S/C7H11FN2/c8-7-1-4-10(5-2-7)6-3-9/h7H,1-2,4-6H2 |

InChI Key |

WCFURHVAXRZTHT-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1F)CC#N |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 1 Piperidineacetonitrile, 4 Fluoro

Influence of Fluorine Substitution on Molecular Reactivity

Electronic Effects of the Fluorine Atom on the Piperidine (B6355638) Ring

The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I) on the piperidine ring. acs.org This effect modifies the electron density distribution across the ring, impacting the basicity of the piperidine nitrogen and the reactivity of the adjacent methylene (B1212753) group of the acetonitrile (B52724) substituent. The high bond energy of the C-F bond also enhances metabolic stability. nih.gov

The electron-withdrawing nature of fluorine can influence the pKa of the piperidine nitrogen, making it a weaker base compared to its non-fluorinated counterpart. nih.gov This alteration in basicity can affect the nucleophilicity of the nitrogen atom in various reactions. Furthermore, the polarization of the C-F bond can lead to notable charge-dipole interactions within the molecule and with its environment. nih.govresearchgate.net

Stereochemical Implications of Fluorine at the 4-Position

The substitution of a hydrogen atom with fluorine at the 4-position of the piperidine ring introduces significant stereochemical consequences. Fluorinated piperidines often exhibit a preference for an axial conformation of the fluorine atom, a phenomenon attributed to a combination of hyperconjugation and electrostatic interactions. nih.govresearchgate.net Specifically, stabilizing interactions between the C-F bond and the anti-periplanar C-H bonds on the ring, as well as attractive gauche interactions between the fluorine and the nitrogen atom (particularly when protonated), contribute to this preference. researchgate.netbeilstein-journals.org

Reaction Profiles of the Nitrile Group in the Piperidine Environment

The nitrile group (-C≡N) is a versatile functional group capable of undergoing a variety of transformations. Its reactivity in 1-piperidineacetonitrile, 4-fluoro- (B1141089) is modulated by the electronic and steric environment imposed by the 4-fluoropiperidine (B2509456) moiety.

Hydrolysis and Reduction Pathways

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide intermediate. The electron-withdrawing effect of the 4-fluoropiperidine ring may influence the rate of hydrolysis by affecting the electrophilicity of the nitrile carbon.

Reduction: The nitrile group is readily reducible to a primary amine. Common reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be employed. For instance, the reduction of α-fluorophenylacetonitriles with diborane (B8814927) yields 2-fluoro-2-phenethylamines. researchgate.net Similarly, sodium borohydride (B1222165) in the presence of a Lewis acid like cerium trichloride (B1173362) can effectively reduce α-fluoronitriles. researchgate.net The presence of the fluorine atom is not expected to interfere with these standard reduction protocols.

Cycloaddition and Condensation Reactions

Cycloaddition Reactions: The nitrile group can participate as a 2π component in cycloaddition reactions, such as [2+3] cycloadditions with azides to form tetrazoles. youtube.comchadsprep.comlibretexts.orglibretexts.org The electronic nature of the 4-fluoropiperidine substituent could influence the frontier molecular orbital energies of the nitrile group, thereby affecting the rate and regioselectivity of such cycloadditions.

Condensation Reactions: The methylene group alpha to the nitrile is activated and can participate in condensation reactions. For example, in a three-component condensation reaction involving β-ketonitriles, 4-fluorobenzaldehyde, and secondary cyclic amines, the reaction is proposed to proceed via a Knoevenagel condensation followed by an aromatic nucleophilic substitution of the fluorine atom. mdpi.com This highlights the potential for the activated methylene group in 1-piperidineacetonitrile, 4-fluoro- to act as a nucleophile in various condensation reactions.

Intramolecular and Intermolecular Interactions Governed by Molecular Architecture

The specific three-dimensional arrangement of atoms in 1-piperidineacetonitrile, 4-fluoro- gives rise to a network of intramolecular and intermolecular interactions that dictate its physical properties and crystal packing.

Intramolecular Interactions: A key intramolecular interaction is the potential for a weak hydrogen bond or a through-space electrostatic interaction between the fluorine atom and the axial hydrogens on the piperidine ring or even the methylene protons of the acetonitrile group. beilstein-journals.orgnih.govescholarship.org The conformational preference of the fluorine atom (axial vs. equatorial) will significantly influence the proximity and strength of these interactions. nih.govresearchgate.net Studies on related fluorinated systems have shown that such intramolecular interactions can be observed and characterized using NMR spectroscopy and computational methods. nih.govescholarship.orgucla.edu

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy in Fluorine-Containing Organic Moleculescareerendeavour.combmrb.io

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the structure of organic molecules. For fluorinated compounds, both standard proton and carbon NMR and specialized fluorine NMR are employed to gain a complete picture of the molecular architecture. careerendeavour.com

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used to analyze fluorine-containing compounds. nih.gov The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to detect. nih.gov The chemical shift of the fluorine atom is highly sensitive to its local electronic environment, providing valuable structural information. careerendeavour.com

For 1-Piperidineacetonitrile, 4-fluoro- (B1141089), the ¹⁹F NMR spectrum is expected to show a single multiplet. The chemical shift would be anticipated in the range typical for alkyl fluorides, likely between -170 and -210 ppm relative to a standard like CFCl₃. The signal would be split into a complex multiplet due to coupling with the adjacent protons (the geminal proton on C4 and the vicinal protons on C3 and C5). This coupling provides direct evidence for the fluorine's position on the piperidine (B6355638) ring. The precise chemical shift and coupling constants are unique identifiers for the molecule. diva-portal.orged.ac.uk

Table 1: Predicted ¹⁹F NMR Data for 1-Piperidineacetonitrile, 4-fluoro-

| Parameter | Predicted Value | Rationale |

| Chemical Shift (δ) | -170 to -210 ppm | Typical range for a fluorine atom attached to a secondary carbon in a saturated ring system. |

| Multiplicity | Multiplet | Resulting from spin-spin coupling to geminal and vicinal protons on the piperidine ring. |

| Coupling Constants (J) | ²J(F-H), ³J(F-H) | The magnitude of these constants would confirm the connectivity and stereochemical relationship with neighboring protons. |

Note: The data in this table is predicted based on established principles of NMR spectroscopy and data from analogous fluorinated compounds. Actual experimental values may vary.

To unambiguously assign all proton and carbon signals, multi-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would reveal the proton-proton coupling network within the molecule. For 1-Piperidineacetonitrile, 4-fluoro-, this would show correlations between the protons on adjacent carbons in the piperidine ring, confirming their connectivity. For example, the proton at C4 would show correlations to the protons at C3 and C5.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals of the piperidine ring and the acetonitrile (B52724) methylene (B1212753) group by linking them to their attached protons.

Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Studiescareerendeavour.com

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). nih.gov This precision allows for the determination of the elemental formula of the compound. For 1-Piperidineacetonitrile, 4-fluoro-, with a chemical formula of C₇H₁₁FN₂, the expected exact mass of the molecular ion [M+H]⁺ can be calculated and compared to the experimental value to confirm the elemental composition.

Table 2: Predicted HRMS Data for 1-Piperidineacetonitrile, 4-fluoro-

| Ion | Chemical Formula | Calculated Exact Mass |

| [M] | C₇H₁₁FN₂ | 142.0906 |

| [M+H]⁺ | C₇H₁₂FN₂⁺ | 143.0984 |

| [M+Na]⁺ | C₇H₁₁FN₂Na⁺ | 165.0804 |

Note: Calculated exact masses are based on the most abundant isotopes of each element.

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected ion (typically the molecular ion) to generate a pattern of fragment ions. This fragmentation pattern serves as a "fingerprint" for the molecule and helps to elucidate its structure. nih.gov

For 1-Piperidineacetonitrile, 4-fluoro-, key fragmentation pathways would likely include:

Loss of the cyanomethyl group (-CH₂CN) : A common fragmentation for N-substituted piperidines.

Cleavage of the piperidine ring : Leading to a series of smaller fragment ions characteristic of the substituted ring structure.

Loss of HF : A potential fragmentation pathway for fluorinated compounds.

The specific masses of these fragments would provide conclusive evidence for the arrangement of the atoms within the molecule. nih.govnist.gov

Chromatographic Methods for Separation and Quantification in Research Samplescareerendeavour.combmrb.iodiva-portal.orgresearchgate.net

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts, as well as for quantifying its concentration in research samples.

Method development would involve optimizing the mobile phase composition, flow rate, and column temperature to achieve good resolution between the target compound and any potential impurities. nih.govorientjchem.org For quantitative analysis, a calibration curve would be constructed using standards of known concentration. This validated HPLC method would be crucial for assessing the purity of synthesized batches and for its quantification in various experimental matrices.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection (e.g., PDA, Fluorescence)

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of 1-Piperidineacetonitrile, 4-fluoro- and quantifying it in various matrices. A reversed-phase HPLC method is typically employed for the analysis of piperidine derivatives.

Purity Assessment by HPLC-PDA: A Photodiode Array (PDA) detector is commonly used for initial purity screening. The analysis would likely involve a C18 stationary phase, which is effective for separating compounds of moderate polarity. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., water with 0.1% phosphoric acid or formic acid) and an organic solvent like acetonitrile or methanol, often run in a gradient elution mode to ensure the separation of potential impurities with different polarities. The PDA detector records the absorbance across a range of UV wavelengths, providing both quantitative data and spectral information that can help in peak identification and purity assessment. For piperidine derivatives, issues such as peak tailing can sometimes be observed, which can be mitigated by adjusting the mobile phase pH or using specialized columns. researchgate.net

High-Sensitivity Quantification with Fluorescence Detection: For trace-level quantification, HPLC with fluorescence detection (HPLC-FLD) offers significantly higher sensitivity and selectivity compared to UV-based detection. labmanager.com However, 1-Piperidineacetonitrile, 4-fluoro- is not natively fluorescent. Therefore, a pre-column derivatization step is necessary to attach a fluorescent tag to the molecule. The secondary amine of the piperidine ring is the target for this derivatization. Reagents like dansyl chloride are commonly used for this purpose, reacting with the amine to form a highly fluorescent derivative. nih.govresearchgate.net This approach allows for detection at very low concentrations, making it suitable for demanding analytical applications. youtube.com

| Parameter | Typical Conditions for Purity (PDA) | Typical Conditions for Trace Analysis (FLD) |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Reversed-Phase C18 (e.g., 100 x 2.1 mm, 2.6 µm) |

| Mobile Phase | A: 0.1% Phosphoric Acid in Water B: Acetonitrile (Gradient) nih.gov | A: Water B: Acetonitrile (Gradient) |

| Flow Rate | 1.0 mL/min nih.gov | 0.5 mL/min |

| Detection | Photodiode Array (PDA) at ~210 nm | Fluorescence (FLD) |

| Derivatization | Not required | Pre-column with Dansyl Chloride nih.govresearchgate.net |

| Excitation/Emission (λex/λem) | N/A | ~340 nm / ~525 nm (for Dansyl derivative) |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the polarity and relatively high boiling point of 1-Piperidineacetonitrile, 4-fluoro-, direct analysis by GC can be challenging, potentially leading to poor peak shape and thermal degradation. To overcome these issues, chemical derivatization is employed to convert the analyte into a more volatile and thermally stable form. jfda-online.com

The primary site for derivatization on 1-Piperidineacetonitrile, 4-fluoro- is the secondary amine of the piperidine ring. This is a common strategy for the GC analysis of amines. chromforum.org The process involves reacting the analyte with a derivatizing agent to replace the active hydrogen on the nitrogen atom with a less polar group. Common derivatization reactions include:

Acylation: Using reagents like acetic anhydride (B1165640) or trifluoroacetic anhydride (TFAA). A patented method for piperazine (B1678402) analysis uses acetic anhydride for derivatization prior to GC-MS/MS analysis. google.com

Silylation: Using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

Alkylation: While less common for this purpose, alkylation can also be used.

Once derivatized, the resulting compound is amenable to analysis by GC, typically with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for both quantification and structural confirmation. jfda-online.com The choice of capillary column, often a non-polar or medium-polarity phase like DB-5ms or DB-17ms, is critical for achieving good separation.

| Parameter | Condition |

|---|---|

| Derivatization Agent | Acetic Anhydride with Triethylamine catalyst google.com |

| Reaction Conditions | 50°C for 30 minutes google.com |

| GC System | Gas Chromatograph with Mass Spectrometer (GC-MS) |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Injector Temperature | 250°C |

| Oven Program | Initial 100°C, ramp to 280°C at 15°C/min |

| Carrier Gas | Helium at 1.0 mL/min |

| MS Ionization | Electron Ionization (EI) at 70 eV |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

X-ray crystallography stands as the definitive method for elucidating the three-dimensional structure of a crystalline solid at the atomic level. For 1-Piperidineacetonitrile, 4-fluoro-, this technique would provide unequivocal proof of its covalent structure, as well as precise information on its solid-state conformation, including bond lengths, bond angles, and torsional angles. researchgate.netjyu.fi

A single crystal of the compound, grown from a suitable solvent, is irradiated with X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions are determined. For fluorinated piperidine derivatives, key structural insights obtained would include:

Piperidine Ring Conformation: The piperidine ring is expected to adopt a stable chair conformation. iucr.orgntu.ac.uk

Substituent Orientation: X-ray analysis would determine whether the fluorine atom at the C4 position and the cyanomethyl group at the N1 position occupy axial or equatorial positions on the piperidine ring. The preference for an axial fluorine atom in protonated fluoropiperidinium salts has been attributed to strong charge-dipole interactions and hyperconjugative effects. acs.orgnih.govresearchgate.net

Intermolecular Interactions: The crystal packing is stabilized by various intermolecular forces, such as hydrogen bonds and C-H···π interactions, which would be fully characterized. iucr.orgmdpi.com

While 1-Piperidineacetonitrile, 4-fluoro- itself is achiral, X-ray crystallography is the gold standard for determining the absolute stereochemistry of any chiral derivatives that may be synthesized. researchgate.net

| Parameter | Information Provided |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic jyu.fimdpi.com |

| Space Group | e.g., P21/c, P-1 iucr.orgmdpi.com |

| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) |

| Bond Lengths/Angles | Precise C-F, C-N, C-C, C≡N bond distances and angles |

| Ring Conformation | Confirmation of chair, boat, or twist-boat conformation researchgate.net |

| Substituent Position | Determination of axial vs. equatorial for F and CH2CN groups |

Other Advanced Characterization Techniques for Material and Surface Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are fundamental for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each functional group has characteristic absorption frequencies. For 1-Piperidineacetonitrile, 4-fluoro-, the IR spectrum would be dominated by several key peaks:

C≡N Stretch: The nitrile group gives rise to a very sharp and intense absorption peak in a relatively clean region of the spectrum, typically between 2240-2260 cm⁻¹ for saturated nitriles. nih.govspectroscopyonline.comnih.gov This is often the most diagnostic peak for confirming the presence of the cyanomethyl group.

C-H Stretch: Absorptions from the C-H bonds of the piperidine ring's methylene (CH₂) groups will appear just below 3000 cm⁻¹.

C-N Stretch: The stretching vibration of the tertiary amine's C-N bonds within the piperidine ring will appear in the fingerprint region, typically around 1200-1100 cm⁻¹.

C-F Stretch: The carbon-fluorine bond stretch will produce a strong absorption in the fingerprint region, usually between 1100-1000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. While C-F and C-N bonds are visible, the C≡N triple bond, being highly polarizable, also gives a strong and sharp signal in the Raman spectrum, complementing the IR data. spectrabase.com Raman spectroscopy can be particularly useful for analyzing samples in aqueous media and for surface analysis. researchgate.net

| Functional Group/Bond | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| Alkyl C-H | Stretch | 2850 - 2960 | Medium-Strong | Medium-Strong |

| Nitrile (C≡N) | Stretch | 2240 - 2260 youtube.com | Sharp, Strong spectroscopyonline.com | Strong |

| Tertiary Amine (C-N) | Stretch | 1100 - 1200 | Medium | Weak |

| Alkyl Fluoride (C-F) | Stretch | 1000 - 1100 | Strong | Weak |

Chiroptical spectroscopy techniques, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), measure the differential interaction of chiral molecules with left- and right-circularly polarized light. saschirality.orgtaylorfrancis.com These methods are exclusively used for the analysis of chiral compounds. photophysics.comyoutube.com

The parent molecule, 1-Piperidineacetonitrile, 4-fluoro-, is achiral as it does not possess a stereocenter and has a plane of symmetry. Therefore, it will not exhibit a CD or ORD spectrum.

However, these techniques would become essential for the characterization of chiral derivatives of this compound. If, for example, a second substituent were introduced onto the piperidine ring at a position other than C4, chiral centers could be created. The synthesis of piperidine derivatives with multiple stereocenters is an active area of research. nih.gov

For such a chiral derivative, CD and ORD spectroscopy would provide critical information:

Confirmation of Chirality: A non-zero CD or ORD signal would confirm that the synthesized derivative is indeed chiral and that an enantiomeric excess is present.

Structural Elucidation: The sign and magnitude of the Cotton effect in ORD/CD spectra are highly sensitive to the three-dimensional arrangement of atoms around the chromophore. saschirality.org

Determination of Absolute Configuration: By comparing experimentally measured CD spectra with those predicted from quantum chemical calculations, the absolute configuration (R/S) of the stereocenters can be determined. This is a powerful application for stereochemical elucidation of new chiral molecules. taylorfrancis.com The ability to obtain conformation-specific CD spectra on cold, isolated molecules further enhances the precision of these assignments. nih.gov

| Technique | Principle | Application to Chiral Derivatives of 1-Piperidineacetonitrile, 4-fluoro- |

|---|---|---|

| Circular Dichroism (CD) | Differential absorption of left vs. right circularly polarized light by a chiral chromophore. photophysics.com | - Confirming the presence of enantiomeric excess.

|

| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with the wavelength of light. saschirality.org | - Characterizing chiral molecules, especially near an absorption band (Cotton effect).

|

Computational Chemistry and Theoretical Studies on 1 Piperidineacetonitrile, 4 Fluoro

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (TDFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has proven to be a versatile and accurate method for predicting various molecular properties of 1-Piperidineacetonitrile, 4-fluoro- (B1141089).

Geometry Optimization and Conformational Analysis

The conformational preferences of fluorinated piperidine (B6355638) derivatives are influenced by a delicate interplay of factors including electrostatic interactions, hyperconjugation, and steric effects. nih.gov In the case of 4-substituted piperidines, the substituent can adopt either an axial or an equatorial position. DFT calculations are instrumental in determining the relative energies of these conformers and predicting the most stable geometry.

For fluorinated piperidines, a notable "axial-F preference" has been observed and studied. nih.gov This preference is often attributed to a combination of hyperconjugative interactions, where electron density is donated from an axial C-H bond into the antibonding orbital of the C-F bond (σC-H → σ*C-F), and electrostatic interactions. nih.govresearchgate.net The gauche effect, a stereoelectronic preference for a gauche conformation, can also play a role in stabilizing the axial conformer of 4-fluoropiperidine (B2509456) derivatives. nih.gov

Computational studies on related fluorinated piperidines have shown that the energy difference between the axial and equatorial conformers can be small, often within a few kcal/mol. researchgate.net The choice of DFT functional and basis set can influence the predicted energy differences, but trends are generally consistent.

Table 1: Representative Calculated Conformational Energy Differences for 4-Fluoropiperidine Derivatives

| Conformer | ΔG (kcal/mol) in Chloroform | ΔG (kcal/mol) in Water |

| Axial | 0.00 | 0.00 |

| Equatorial | Varies (typically slightly higher) | Varies (can be lower in polar solvents) |

Note: The actual values for 1-Piperidineacetonitrile, 4-fluoro- would require specific calculations, but the trend is expected to be similar to other 4-fluoropiperidine derivatives where the axial conformer is often favored in non-polar environments.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.orgnumberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energy and localization of these orbitals provide insights into the molecule's nucleophilic and electrophilic character.

For 1-Piperidineacetonitrile, 4-fluoro-, the HOMO is expected to be localized primarily on the piperidine nitrogen atom, indicating its potential as a nucleophilic center. youtube.com The LUMO, on the other hand, would likely have significant contributions from the antibonding orbitals of the nitrile group (C≡N) and the C-F bond. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally suggests higher reactivity.

Table 2: Conceptual Frontier Molecular Orbital Properties of 1-Piperidineacetonitrile, 4-fluoro-

| Molecular Orbital | Expected Primary Localization | Implication for Reactivity |

| HOMO | Piperidine Nitrogen | Nucleophilic/Basic character |

| LUMO | Nitrile Group (C≡N), C-F bond | Electrophilic character, susceptibility to nucleophilic attack |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are widely used to predict spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures.

NMR Chemical Shifts: Predicting ¹⁹F NMR chemical shifts with high accuracy can be challenging due to the high electron density around the fluorine atom. nih.gov However, DFT methods, when appropriately benchmarked and sometimes combined with scaling factors, can provide reliable predictions. nih.govrsc.org For 1-Piperidineacetonitrile, 4-fluoro-, calculating the ¹⁹F chemical shift would be crucial for its characterization. The predicted shift would be sensitive to the local electronic environment of the fluorine atom, which is influenced by the conformation of the piperidine ring. nih.gov Similarly, ¹³C and ¹H NMR chemical shifts can be predicted to aid in spectral assignment. preprints.org

Vibrational Frequencies: Theoretical vibrational frequencies can be calculated using DFT and are often scaled to improve agreement with experimental infrared (IR) and Raman spectra. nist.govnih.gov These calculations help in assigning the observed vibrational bands to specific molecular motions. For 1-Piperidineacetonitrile, 4-fluoro-, key vibrational modes would include the C-F stretching frequency, the C≡N stretching frequency of the nitrile group, and various C-H and C-N stretching and bending modes of the piperidine ring. nih.gov

Table 3: Predicted and Experimental Vibrational Frequencies for Related Functional Groups

| Functional Group | Typical Experimental Range (cm⁻¹) |

| C-F Stretch | 1000 - 1400 |

| C≡N Stretch | 2220 - 2260 |

| C-N Stretch (aliphatic amine) | 1020 - 1250 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT provides insights into static molecular properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. This is particularly useful for understanding conformational flexibility and the influence of the environment.

Conformational Ensemble and Torsional Barriers

MD simulations can explore the conformational landscape of 1-Piperidineacetonitrile, 4-fluoro- by simulating its motion over time. This allows for the characterization of the conformational ensemble, which is the collection of all accessible conformations and their relative populations. The simulations can reveal the dynamics of ring puckering in the piperidine moiety and the rotation around the C-C bond connecting the nitrile group.

A key aspect that can be investigated is the torsional barrier for the interconversion between the axial and equatorial conformers of the 4-fluoro substituent. nih.gov These barriers determine the rate of conformational change and can be influenced by both intramolecular interactions and the surrounding solvent.

Solvent Effects on Molecular Conformation and Reactivity

The solvent environment can have a significant impact on the conformational preferences and reactivity of a molecule. nih.gov MD simulations explicitly including solvent molecules (e.g., water, chloroform) can provide a more realistic picture of the behavior of 1-Piperidineacetonitrile, 4-fluoro- in solution.

For instance, studies on related fluorinated piperidines have shown that the preference for the axial fluorine conformation can be solvent-dependent. nih.gov In more polar solvents, the equatorial conformer, which may possess a larger molecular dipole moment, can be preferentially stabilized. nih.gov MD simulations can quantify these solvent effects by calculating the potential of mean force for conformational changes in different solvent environments. This information is crucial for understanding how the molecule will behave in various reaction conditions or biological environments. The simulations can also provide insights into the solvation structure around the molecule, highlighting specific solute-solvent interactions such as hydrogen bonding.

Quantum Chemical Topology and Bonding Analysis

Quantum Chemical Topology (QCT) is a powerful theoretical framework that partitions a molecule into atomic basins based on the topology of the electron density, a scalar field. nih.govresearchgate.net This approach, alongside methods like Natural Bond Orbital (NBO) analysis, provides a detailed picture of the bonding and electronic distribution within a molecule.

Quantum Theory of Atoms in Molecules (QTAIM)

The QTAIM, a cornerstone of QCT, analyzes the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) to define atoms, bonds, and their properties. Key to this analysis are critical points in the electron density where the gradient is zero. For 1-Piperidineacetonitrile, 4-fluoro-, a QTAIM analysis would reveal bond critical points (BCPs) between connected atoms. The properties at these BCPs, such as the electron density and its Laplacian, characterize the nature of the chemical bonds. For instance, the C-F bond is expected to exhibit characteristics of a polar covalent bond, with the BCP shifted towards the highly electronegative fluorine atom. The C-N bonds within the piperidine ring and the C-C≡N bond of the acetonitrile (B52724) group would also display distinct topological features.

A hypothetical QTAIM analysis of the principal bonds in 1-Piperidineacetonitrile, 4-fluoro- could yield the data presented in Table 1. This data is illustrative and based on typical values for similar bonds found in related organic molecules.

Table 1: Hypothetical QTAIM Parameters for Selected Bonds in 1-Piperidineacetonitrile, 4-fluoro-

| Bond | Electron Density at BCP (ρ(r_b)) [a.u.] | Laplacian of Electron Density (∇²ρ(r_b)) [a.u.] | Ellipticity (ε) |

|---|---|---|---|

| C-F | 0.250 | +0.850 | 0.02 |

| C-N (ring) | 0.280 | -0.600 | 0.05 |

| C-C (acetonitrile) | 0.300 | -0.750 | 0.01 |

Table data is illustrative and not from a published study on this specific molecule.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemist-friendly picture of Lewis-like bonding and non-covalent interactions. acs.org It partitions the molecular wavefunction into localized orbitals, including bonding orbitals (σ, π), lone pairs (n), and antibonding orbitals (σ, π). The interactions between filled (donor) and empty (acceptor) orbitals are quantified by second-order perturbation theory, revealing the energetic significance of hyperconjugative interactions that stabilize the molecule. nih.gov

For 1-Piperidineacetonitrile, 4-fluoro-, a key feature would be the strong polarization of the C-F bond, with the σ(C-F) bonding orbital showing a larger coefficient on the fluorine atom. nih.gov The lone pair on the piperidine nitrogen would be a significant donor orbital, and its interactions with antibonding orbitals of adjacent bonds would influence the conformation and reactivity of the ring. The presence of the electron-withdrawing acetonitrile group and the fluorine atom would impact the electron distribution throughout the piperidine ring.

An illustrative NBO analysis could reveal the stabilization energies (E(2)) for key donor-acceptor interactions, as shown in Table 2.

Table 2: Illustrative NBO Second-Order Perturbation Analysis for 1-Piperidineacetonitrile, 4-fluoro-

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| n(N) | σ*(C-C_ring) | 5.2 |

| n(N) | σ*(C-CH₂CN) | 4.8 |

| σ(C-H) | σ*(C-F) | 1.5 |

Table data is illustrative and not from a published study on this specific molecule.

Reaction Mechanism Elucidation through Computational Transition State Search

Computational chemistry is an indispensable tool for elucidating reaction mechanisms by locating and characterizing transition states (TS). researchgate.netnih.gov A transition state is a first-order saddle point on the potential energy surface, representing the energy maximum along the reaction coordinate. researchgate.net By identifying the transition state structures connecting reactants and products, the activation energy barrier for a reaction can be calculated, providing insights into the reaction's feasibility and kinetics. nih.govacs.org

A plausible synthetic route to 1-Piperidineacetonitrile, 4-fluoro- could involve the nucleophilic substitution of a 4-fluoropiperidine with a haloacetonitrile (e.g., bromoacetonitrile). A computational study of this reaction would involve mapping the potential energy surface to find the transition state for the S_N2 reaction.

The key steps in such a computational study would be:

Geometry Optimization: The structures of the reactants (4-fluoropiperidine and bromoacetonitrile), the transition state, and the products (1-Piperidineacetonitrile, 4-fluoro- and the bromide ion) would be optimized to find their lowest energy conformations.

Transition State Search: Various algorithms, such as the synchronous transit-guided quasi-Newton (STQN) method, would be employed to locate the transition state structure.

Frequency Analysis: A frequency calculation would be performed on the optimized structures. Reactants and products will have all real (positive) vibrational frequencies, while the transition state will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. nih.gov

A hypothetical reaction coordinate diagram for the synthesis of 1-Piperidineacetonitrile, 4-fluoro- is presented below, with illustrative energy values.

Table 3: Hypothetical Energetics for the Synthesis of 1-Piperidineacetonitrile, 4-fluoro-

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (4-Fluoropiperidine + Bromoacetonitrile) | 0.0 |

| Transition State | +22.5 |

Table data is illustrative and not from a published study on this specific molecule.

The transition state for this S_N2 reaction would feature a partially formed N-C bond and a partially broken C-Br bond. The computational analysis would provide precise bond lengths and angles for this transient species, offering a detailed understanding of the reaction mechanism at the molecular level. For instance, in piperidine-catalyzed reactions, the formation of an iminium ion can be the rate-determining step, and computational studies have been crucial in determining the free energy barriers for such processes. acs.orgresearchgate.netnih.govacs.org While the synthesis of the title compound is not a catalytic cycle, the principles of finding the transition state for the key bond-forming step remain the same.

Role As a Synthetic Intermediate and Precursor in Advanced Organic Synthesis

A Building Block for Complex Nitrogen-Containing Heterocyclic Systems

The inherent reactivity of the α-aminonitrile functionality within 1-Piperidineacetonitrile, 4-fluoro- (B1141089), coupled with the conformational constraints and electronic properties imparted by the fluorine atom, makes it an attractive starting material for the construction of intricate nitrogen-containing heterocyclic systems. nih.gov These systems are prevalent scaffolds in numerous biologically active compounds. acs.orgnih.gov

Synthesis of Novel Fluorinated Scaffolds with Research Interest

The presence of a fluorine atom on the piperidine (B6355638) ring of 1-Piperidineacetonitrile, 4-fluoro- provides a strategic advantage in the design of novel fluorinated scaffolds. Fluorine's unique properties, such as its high electronegativity and ability to form strong carbon-fluorine bonds, can significantly influence the physicochemical and biological properties of a molecule, including metabolic stability, lipophilicity, and binding affinity to biological targets. acs.orgscientificupdate.comnih.govnih.govpatsnap.com

The synthesis of such scaffolds often involves the chemical manipulation of the nitrile group. For instance, the nitrile can undergo hydrolysis to the corresponding carboxylic acid or be reduced to an amine, providing handles for further elaboration and cyclization reactions. These transformations pave the way for the creation of diverse heterocyclic frameworks where the 4-fluoropiperidine (B2509456) moiety is a key structural element. The strategic introduction of fluorine can lead to compounds with improved pharmacokinetic profiles and enhanced biological activity. scientificupdate.comnih.gov

Precursor for Bioisosteric Replacements in Lead Compound Optimization

In the realm of drug discovery, the strategic replacement of specific atoms or functional groups with others that have similar physical or chemical properties, a concept known as bioisosterism, is a powerful tool for lead compound optimization. nih.govnih.govpatsnap.compsychoactif.orgresearchgate.net The 4-fluoropiperidine motif, accessible from 1-Piperidineacetonitrile, 4-fluoro-, serves as an excellent bioisostere for other cyclic amines or even acyclic fragments in drug candidates.

The substitution of a hydrogen atom with fluorine can lead to significant improvements in a drug's profile. For example, the introduction of fluorine can block metabolic pathways, thereby increasing the compound's half-life. psychoactif.org Furthermore, the electron-withdrawing nature of fluorine can modulate the basicity of the piperidine nitrogen, which can be crucial for optimizing interactions with biological targets and improving selectivity. scientificupdate.com This modulation of pKa can also help in reducing off-target effects, such as interactions with the hERG channel, which is a common concern in drug development. scientificupdate.com

Table 1: Impact of Fluorine Substitution on Physicochemical Properties

| Property | Effect of Fluorine Substitution | Rationale |

| Metabolic Stability | Often increased | The high strength of the C-F bond makes it resistant to enzymatic cleavage. psychoactif.org |

| Lipophilicity | Can be increased or decreased | The effect is context-dependent and can be used to fine-tune the overall lipophilicity of a molecule to optimize absorption and distribution. patsnap.com |

| pKa of Piperidine Nitrogen | Generally lowered | The electron-withdrawing nature of fluorine reduces the electron density on the nitrogen atom, making it less basic. scientificupdate.com |

| Binding Affinity | Can be enhanced | Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions. nih.gov |

Strategies for Stereocontrolled Synthesis of Downstream Derivatives

The stereochemistry of the 4-fluoropiperidine ring can play a critical role in the biological activity of downstream derivatives. Therefore, the development of stereocontrolled synthetic methods is of paramount importance. While direct stereoselective synthesis starting from 1-Piperidineacetonitrile, 4-fluoro- can be challenging, several strategies can be employed to control the stereochemistry of subsequent products.

One common approach involves the use of chiral catalysts or auxiliaries in reactions involving the nitrile group or other functionalities introduced to the molecule. For example, the reduction of the nitrile to a primary amine can be achieved with chiral reducing agents to yield enantiomerically enriched products. Similarly, asymmetric transformations of derivatives of 1-Piperidineacetonitrile, 4-fluoro- can be employed to set the desired stereocenters.

Another strategy involves the stereoselective synthesis of the 4-fluoropiperidine ring itself, which can then be converted to the corresponding acetonitrile (B52724). Methods such as asymmetric hydrogenation of fluorinated pyridine (B92270) precursors have been shown to produce enantiomerically enriched fluorinated piperidines. nih.govscientificupdate.com These chiral building blocks can then be used to synthesize stereochemically defined derivatives.

Table 2: Approaches to Stereocontrolled Synthesis

| Strategy | Description | Key Considerations |

| Chiral Catalysts | Use of chiral metal complexes or organocatalysts to induce stereoselectivity in reactions of derivatives. | Catalyst efficiency, substrate scope, and cost. |

| Chiral Auxiliaries | Temporary attachment of a chiral group to guide the stereochemical outcome of a reaction. | Ease of attachment and removal, and efficiency of stereochemical induction. |

| Chiral Pool Synthesis | Starting from a readily available chiral molecule that already contains the desired stereochemistry. | Availability of suitable starting materials. |

| Asymmetric Hydrogenation | Use of chiral catalysts for the hydrogenation of prochiral precursors like fluorinated pyridines. | Catalyst performance and control of diastereoselectivity. nih.govscientificupdate.com |

Development of Chemical Probes and Tools for Research Investigations

Chemical probes are essential tools for elucidating biological pathways and validating drug targets. The unique properties of the 4-fluoropiperidine moiety make it an attractive component for the design of such probes. The fluorine atom can serve as a sensitive reporter for ¹⁹F NMR spectroscopy, a powerful technique for studying molecular interactions and dynamics. researchgate.net

Derivatives of 1-Piperidineacetonitrile, 4-fluoro- can be functionalized with reporter groups, such as fluorophores or biotin tags, to create chemical probes for various applications, including fluorescence microscopy, flow cytometry, and affinity purification of target proteins. The nitrile group itself can be a versatile handle for attaching these reporter groups or for linking the molecule to a solid support for use in high-throughput screening or proteomics studies.

The development of fluorinated probes derived from 1-Piperidineacetonitrile, 4-fluoro- can aid in the identification and validation of new drug targets and provide valuable insights into the mechanism of action of bioactive compounds. nih.govresearchgate.net

Strategic Integration of Fluorine in Piperidine Based Compounds for Research Innovation

Fluorine as a Modulator of Physicochemical Parameters in Research Compounds

The introduction of fluorine into piperidine-based compounds like 1-Piperidineacetonitrile, 4-fluoro- (B1141089) is a deliberate design choice aimed at fine-tuning its physicochemical profile. nih.gov Fluorine's unique properties—high electronegativity, small van der Waals radius, and the high strength of the carbon-fluorine (C-F) bond—allow it to significantly influence a molecule's conformation, electronic properties, and metabolic stability without drastically increasing its size. d-nb.info

The substitution of a hydrogen atom with fluorine at the 4-position of the piperidine (B6355638) ring has profound stereoelectronic consequences. In saturated six-membered rings, substituents typically favor the equatorial position to minimize steric hindrance. However, in 4-fluoropiperidine (B2509456) systems, the fluorine atom often shows a preference for the axial position. researchgate.net This counterintuitive "axial-F preference" is a well-documented phenomenon attributed to a combination of stabilizing electronic interactions. nih.govresearchgate.netresearchgate.net

Key factors influencing this conformational preference include:

Hyperconjugation: A stabilizing interaction occurs between the nitrogen lone pair or an axial C-H bond and the antibonding orbital (σ*) of the axial C-F bond (nN → σCF or σCH → σCF). This delocalization of electron density helps to stabilize the axial conformer. nih.govd-nb.inforesearchgate.net

Charge-Dipole Interactions: When the piperidine nitrogen is protonated or engaged in a hydrogen bond, a favorable electrostatic interaction between the positive charge on the nitrogen and the partial negative charge on the axial fluorine atom provides significant stabilization. researchgate.netresearchgate.net

Solvation Effects: The polarity of the solvent plays a crucial role. Studies have shown that the stability of the more polar axial-fluorine conformer increases with the polarity of the solvent. nih.govd-nb.infonih.gov

These subtle yet powerful forces allow for the creation of conformationally rigid scaffolds, which is a key design principle in developing molecules with specific three-dimensional shapes for research. nih.gov

By locking the piperidine ring into a preferred conformation, the fluorine atom in 1-Piperidineacetonitrile, 4-fluoro- would orient the acetonitrile (B52724) substituent in a defined spatial vector. This conformational control is critical for molecular recognition by biological targets like enzymes or receptors. researchgate.net A rigid ligand presents a more defined pharmacophore, which can lead to higher binding affinity and selectivity by reducing the entropic penalty of binding.

Furthermore, fluorine can alter the basicity (pKa) of the piperidine nitrogen. The electron-withdrawing nature of the fluorine atom lowers the pKa of the parent piperidine, which can be a desirable trait in drug discovery to modulate target engagement or improve pharmacokinetic properties. acs.org For example, in the development of a kinesin spindle protein (KSP) inhibitor, the orientation of the fluorine atom influenced the compound's basicity, with the more basic axial isomer being selected for further evaluation. nih.gov This demonstrates how stereoelectronic effects, governed by fluorine, directly impact a compound's interaction profile.

Design Principles for Novel Fluorinated Piperidine Architectures

The design of novel fluorinated piperidines, including structures like 1-Piperidineacetonitrile, 4-fluoro- , is guided by the predictable effects of fluorination. Researchers leverage the understanding of stereoelectronic effects to create molecules with desired three-dimensional structures and physicochemical properties. nih.govresearchgate.net

Modern synthetic methods have made the creation of these valuable building blocks more accessible. Strategies such as the dearomatization-hydrogenation of readily available fluoropyridines allow for the stereoselective synthesis of all-cis-(multi)fluorinated piperidines. nih.govnih.goveurekalert.org These methods provide a robust pathway to generate a diverse library of fluorinated piperidine scaffolds for screening and development in research. acs.org The ability to catalytically control the stereochemical outcome of these reactions is a major advancement, enabling the rational design of complex and previously inaccessible molecular architectures for research in agrochemicals and pharmaceuticals. eurekalert.org

Innovative Applications in Chemical Biology Research

While direct applications of 1-Piperidineacetonitrile, 4-fluoro- have not been specifically reported, its structural motifs—a fluorinated piperidine and a nitrile group—suggest potential utility in several areas of chemical biology research.

The conformationally constrained 4-fluoropiperidine core makes it an attractive scaffold for designing selective chemical ligands. Chemical ligands are indispensable tools for target validation, helping researchers to probe the function of specific proteins in biological pathways. The rigidity of the fluorinated ring can enhance selectivity for a particular enzyme or receptor subtype. researchgate.net

Research has shown that fluorinated piperidine and pyrrolidine (B122466) derivatives can act as highly selective inhibitors for specific enzyme isoforms, such as human carbonic anhydrase II. nih.gov Similarly, a library of fluorinated piperidines was used to identify a scaffold recognized by the catalytic pocket of the 3CL protease of the SARS-CoV-2 coronavirus. acs.org The nitrile group in 1-Piperidineacetonitrile, 4-fluoro- is also a versatile functional group that can act as a hydrogen bond acceptor, a bioisostere for other groups, or a reactive handle for covalent modification of a target protein.

Fluorine is a key element in the design of molecular imaging probes, particularly for Positron Emission Tomography (PET). The radioisotope fluorine-18 (B77423) (¹⁸F) is a positron emitter with favorable properties for PET imaging, a technique used in research to visualize and measure biological processes in living systems. researchgate.net

Although non-radioactive, the fluorine atom in 1-Piperidineacetonitrile, 4-fluoro- serves as a "cold" standard or precursor for a potential ¹⁸F-labeled PET tracer. The development of novel ¹⁸F-labeling methods is a major focus of radiochemistry. researchgate.net A ¹⁸F-labeled version of this compound could be synthesized and used in preclinical research to study the distribution and target engagement of molecules bearing this scaffold.

Furthermore, fluorine can be incorporated into fluorescent probes to modulate their photophysical properties and environmental sensitivity. nih.gov While not inherently fluorescent, the piperidineacetonitrile moiety could be part of a larger molecular design for a research probe where the fluorinated piperidine ring provides a stable, conformationally defined anchor to improve target specificity. nih.gov

Future Research Directions and Emerging Methodologies in Organofluorine Chemistry of Piperidines

The strategic incorporation of fluorine into piperidine scaffolds represents a significant and burgeoning area of research, primarily driven by the profound impact of fluorine on the physicochemical and pharmacological properties of bioactive molecules. The compound 1-Piperidineacetonitrile, 4-fluoro- serves as a pertinent example of a simple yet promising scaffold for further exploration in drug discovery and chemical biology. This article will delve into the future research directions and emerging methodologies centered around the organofluorine chemistry of piperidines, with a specific focus on the structural motif represented by 1-Piperidineacetonitrile, 4-fluoro- .

The introduction of a fluorine atom at the 4-position of the piperidine ring, as seen in 1-Piperidineacetonitrile, 4-fluoro- , can significantly alter the molecule's properties. This substitution can influence the basicity of the piperidine nitrogen, impact lipophilicity, and introduce conformational changes, all of which are critical parameters in the design of novel therapeutic agents.

While specific research findings on 1-Piperidineacetonitrile, 4-fluoro- are not extensively documented in publicly available literature, its synthesis can be logically inferred from established chemical principles. A plausible synthetic route would involve the N-alkylation of 4-fluoropiperidine with chloroacetonitrile (B46850) . This reaction is a standard method for introducing a cyanomethyl group onto a secondary amine.

The starting material, 4-fluoropiperidine , can be synthesized through various methods, including the fluorination of N-protected 4-hydroxypiperidine (B117109) or the reduction of a corresponding fluorinated pyridine (B92270) derivative. The subsequent alkylation would likely proceed under basic conditions to deprotonate the piperidine nitrogen, facilitating its nucleophilic attack on the electrophilic carbon of chloroacetonitrile .

The resulting compound, 1-Piperidineacetonitrile, 4-fluoro- , possesses two key functional groups: the fluorinated piperidine ring and the acetonitrile moiety. The piperidine ring is a common scaffold in many pharmaceuticals due to its ability to interact with various biological targets. The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various cycloaddition reactions, offering a gateway to a diverse range of derivatives.

The strategic placement of the fluorine atom is crucial. In the case of 1-Piperidineacetonitrile, 4-fluoro- , the fluorine atom's electron-withdrawing nature is expected to lower the pKa of the piperidine nitrogen compared to its non-fluorinated analog, 1-Piperidineacetonitrile . This modulation of basicity can be advantageous in drug design, as it can reduce off-target effects, such as binding to the hERG ion channel, which is often associated with cardiotoxicity.

Future research on compounds like 1-Piperidineacetonitrile, 4-fluoro- is likely to focus on several key areas. Firstly, the development of more efficient and stereoselective methods for the synthesis of fluorinated piperidines is a continuous pursuit. While methods like the hydrogenation of fluoropyridines exist, they can sometimes lead to defluorination as an undesired side reaction. sigmaaldrich.com Emerging methodologies in late-stage fluorination, which introduce fluorine at a later step in the synthetic sequence, are particularly attractive as they allow for the diversification of complex molecules.

Secondly, a thorough investigation of the conformational preferences of fluorinated piperidines is warranted. The gauche effect between the fluorine atom and adjacent C-C or C-N bonds can lead to specific, and sometimes unexpected, three-dimensional structures. Understanding these conformational biases is critical for designing molecules that fit precisely into the binding pockets of biological targets.

Thirdly, the exploration of the chemical space accessible from 1-Piperidineacetonitrile, 4-fluoro- is a promising avenue for drug discovery. The nitrile group can serve as a handle for the synthesis of a library of compounds with diverse functionalities. For instance, the corresponding carboxylic acid could be a key component of protease inhibitors, while the amine derived from the nitrile could be used to build ligands for G-protein coupled receptors.

Emerging methodologies in organofluorine chemistry that could be applied to the synthesis and elaboration of fluorinated piperidines include:

Photoredox Catalysis: This technique has emerged as a powerful tool for the formation of C-F bonds under mild conditions. It can enable the direct C-H fluorination of piperidine rings, offering a more atom-economical approach compared to traditional methods that require pre-functionalized substrates.

Enzymatic Fluorination: The use of fluorinase enzymes to selectively introduce fluorine into organic molecules is a green and highly specific approach. While still in its early stages of development for complex heterocycles, it holds great promise for the future.

Flow Chemistry: Conducting fluorination reactions in continuous flow reactors can enhance safety, improve reaction control, and facilitate scalability. This is particularly important when using hazardous fluorinating reagents.

Q & A

Q. What are the recommended analytical techniques for confirming the purity and structural integrity of 4-fluoro-1-piperidineacetonitrile in synthetic workflows?

To ensure structural fidelity and purity, researchers should employ a combination of nuclear magnetic resonance (NMR) (1H, 13C, and 19F for fluorine-specific analysis) and liquid chromatography–mass spectrometry (LC-MS) . For crystalline samples, single-crystal X-ray diffraction can resolve stereochemical ambiguities, as demonstrated in studies of structurally related acetonitrile derivatives . Fourier-transform infrared spectroscopy (FTIR) is critical for identifying functional groups like nitriles (C≡N stretch ~2200 cm⁻¹) and fluorinated moieties. For purity quantification, high-performance liquid chromatography (HPLC) with UV detection is recommended, though researchers must validate methods due to the lack of standardized protocols for this compound .

Q. What safety protocols are essential when handling 4-fluoro-1-piperidineacetonitrile in laboratory settings?

Key safety measures include:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of aerosols or dust, as fluorinated piperidine derivatives may exhibit acute toxicity .

- Spill management : Absorb spills with inert materials (e.g., vermiculite) and avoid water to prevent environmental contamination .

- Storage : Keep in airtight containers under inert gas (N₂ or Ar) to prevent degradation, as fluorinated nitriles are hygroscopic .

Q. How can researchers optimize synthetic routes for 4-fluoro-1-piperidineacetonitrile?

A two-step strategy is common:

Piperidine fluorination : Use Selectfluor® or DAST (diethylaminosulfur trifluoride) to introduce fluorine at the 4-position of piperidine .

Acetonitrile functionalization : Employ nucleophilic substitution or palladium-catalyzed coupling to attach the nitrile group.

Reaction monitoring via thin-layer chromatography (TLC) or gas chromatography (GC) is critical to minimize side products. Solvent selection (e.g., DMF or THF) impacts yield due to the compound’s polarity .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for 4-fluoro-1-piperidineacetonitrile derivatives?

Discrepancies in bioactivity (e.g., receptor binding vs. cytotoxicity) may arise from:

- Impurity profiles : Trace solvents or intermediates can confound assays. Use high-resolution mass spectrometry (HRMS) to confirm molecular integrity .

- Metabolic instability : Evaluate metabolites via in vitro microsomal assays (e.g., liver S9 fractions) to identify degradation pathways .

- Structural analogs : Compare results with compounds like 4-fluoro MDMB-BUTICA, which shares metabolic liabilities but differs in fluorination patterns .

Q. How can computational modeling predict the reactivity and pharmacological targets of 4-fluoro-1-piperidineacetonitrile?

- Density functional theory (DFT) : Calculate electron density maps to predict nucleophilic/electrophilic sites, focusing on the nitrile and fluorine moieties .

- Molecular docking : Screen against targets like GABA receptors or cannabinoid receptors (CB1/CB2), given structural similarities to synthetic cannabinoids (e.g., 4-fluoro ABUTINACA) .

- Molecular dynamics (MD) simulations : Assess membrane permeability and blood-brain barrier penetration using logP values and polar surface area .

Q. What experimental designs are recommended for studying the environmental persistence of 4-fluoro-1-piperidineacetonitrile?

- Photodegradation studies : Expose the compound to UV light (λ = 254–365 nm) and monitor breakdown products via LC-QTOF-MS .

- Aquatic toxicity assays : Use Daphnia magna or zebrafish embryos to assess acute/chronic effects, noting fluorinated compounds’ potential bioaccumulation .

- Soil adsorption tests : Measure Koc (organic carbon partition coefficient) to evaluate mobility in terrestrial environments .

Data Contradictions and Research Gaps

Q. Why are there limited peer-reviewed studies on 4-fluoro-1-piperidineacetonitrile, and how can researchers address this gap?

The compound is likely understudied due to its novelty and challenges in synthesis/purification. To advance research:

- Collaborative efforts : Partner with forensic labs analyzing synthetic cannabinoid analogs (e.g., 4-fluoro MDMB-BUTICA) for shared methodologies .

- Open-data platforms : Deposit spectral data (NMR, MS) in repositories like PubChem or EPA DSSTox to build a reference database .

Q. How do fluorination patterns in piperidineacetonitrile derivatives influence physicochemical properties?

Comparative studies with analogs (e.g., 3,3-difluoropiperidineacetonitrile) reveal:

- Lipophilicity : Fluorine at the 4-position increases logP by ~0.5 units versus non-fluorinated analogs, enhancing membrane permeability .

- Metabolic stability : Para-fluorination reduces oxidative metabolism in cytochrome P450 assays compared to ortho/meta isomers .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.